

A Comprehensive Technical Guide to the Physical and Chemical Properties of Mecetronium Ethylsulfate

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Compound of Interest

Compound Name: *Mecetronium ethylsulfate*

Cat. No.: *B1200209*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound with significant antimicrobial properties. This technical guide provides an in-depth overview of its physical and chemical characteristics, offering valuable data for researchers, scientists, and professionals involved in drug development and formulation. The information is presented in a structured format, including tabulated quantitative data, detailed experimental methodologies based on established guidelines, and a visualization of its antimicrobial mechanism of action.

Chemical Identity

Identifier	Value
IUPAC Name	ethyl-hexadecyl-dimethylazanium;ethyl sulfate[1][2][3]
CAS Number	3006-10-8[1][2]
Molecular Formula	C22H49NO4S[1][2][4]
Molecular Weight	423.69 g/mol [4][5]
Canonical SMILES	CCCCCCCCCCCCCCCC--INVALID-LINK--(C)CC.CCOS(=O)(=O)[O-][1]
InChI Key	UUHBNESUDPIHCI-UHFFFAOYSA-M[1]

Physical Properties

Mecetronium ethylsulfate is a white or slightly yellowish powder.[6] Key physical properties are summarized in the table below. It is important to note that there are discrepancies in the reported values for melting and boiling points, with some sources indicating they have not been determined.

Property	Value	Source(s)
Physical State	Solid, white or slightly yellowish powder	[6]
Melting Point	22 °C	[7]
Not determined		
Boiling Point	297 °C	[7]
Not determined		
Solubility in Water	1.1 g/L (at 25 °C)	[7]
Solubility in 1-Octanol	2,000 g/L	[7]

Chemical Properties

Property	Value/Description	Source(s)
pKa	As a quaternary ammonium compound, Mecetronium ethylsulfate is a strong electrolyte and is permanently positively charged, independent of pH. Therefore, a pKa value is not typically reported.	
LogP (Octanol-Water Partition Coefficient)	The LogP can be estimated from the ratio of its solubility in 1-octanol and water. Based on the available data, the calculated LogP is approximately 3.26.	[7]
Stability	Stable under normal conditions. May decompose when exposed to strong acids or bases.[6]	

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **Mecetronium ethylsulfate** are not readily available in the public domain. However, standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically employed for regulatory purposes. The following are general descriptions of the methodologies that would be used.

Melting Point Determination (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. Several methods are described in OECD Guideline 102, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[6]

- **Capillary Method:** A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperature range over which the substance melts is observed and recorded.
- **Differential Scanning Calorimetry (DSC):** This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined by the peak of the endothermic transition in the DSC thermogram.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107 & 117)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is a critical parameter in assessing its environmental fate and biological activity.

- **Shake Flask Method (OECD Guideline 107):** This is the traditional method for determining LogP.^[5] A solution of the substance in n-octanol and water is prepared and shaken until equilibrium is reached. The two phases are then separated, and the concentration of the substance in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- **HPLC Method (OECD Guideline 117):** This method is faster and uses smaller quantities of the substance.^[8] It is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its LogP. A series of reference compounds with known LogP values are used to calibrate the system.

Dissociation Constant in Water (OECD Guideline 112)

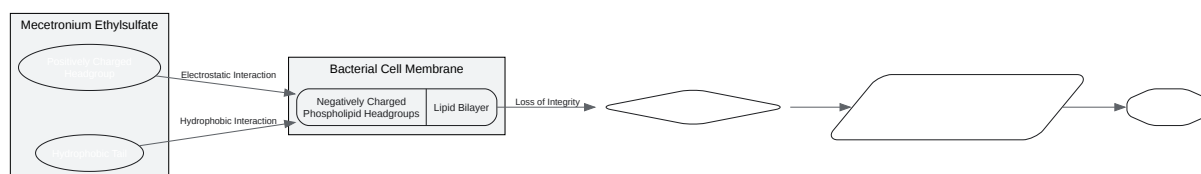
The dissociation constant (pKa) is a measure of the strength of an acid or base in a solution. For quaternary ammonium compounds like **Mecetronium ethylsulfate**, which are permanently charged, this determination is not standard. However, the guideline provides methods for ionizable substances.^{[9][10]}

- **Titration Method:** A solution of the substance is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

- **Spectrophotometric Method:** This method is suitable for substances where the ionized and un-ionized forms have different UV-Vis absorption spectra. The absorbance of a solution is measured at various pH values, and the pKa is calculated from the changes in absorbance.

Mechanism of Action

The primary mechanism of action for **Mecetronium ethylsulfate** as an antimicrobial agent is the disruption of microbial cell membranes.[1][11] As a cationic surfactant, the positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the membrane, leading to the leakage of essential intracellular components and ultimately cell death.[3][11]



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Caption: Antimicrobial mechanism of **Mecetronium ethylsulfate**.

Signaling Pathways

Current literature on **Mecetronium ethylsulfate** primarily focuses on its direct antimicrobial activity through membrane disruption. There is limited information available regarding its specific interactions with intracellular signaling pathways. The primary mode of action is considered to be a direct physical disruption of the cell structure rather than interference with specific signaling cascades. Research on quaternary ammonium compounds in general suggests that at sublethal concentrations, they may induce stress responses in bacteria, but

specific signaling pathway modulation by **Mecetronium ethylsulfate** is an area that requires further investigation.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of **Mecetronium ethylsulfate**. While some quantitative data is available, further experimental verification, particularly for thermal properties, is recommended. The established antimicrobial mechanism of action through membrane disruption is well-supported. Future research could focus on elucidating potential interactions with microbial signaling pathways at sub-inhibitory concentrations to further understand its complete biological activity profile. This information is crucial for the informed development of new formulations and applications for this potent antimicrobial agent.

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